Enhanced Kinase Inhibition Potency Achieved via 7-Chloro Functionalization of the Thieno[2,3-b]pyrazine Core
The 7-chloro substituent on the thieno[2,3-b]pyrazine scaffold enables the synthesis of potent B-Raf kinase inhibitors. A comprehensive patent covering this chemical space (US8669256B2) explicitly claims compounds with IC50 values of less than 10 nM against B-Raf kinase [1]. While the exact IC50 for the final derivative incorporating 7-chlorothieno[2,3-b]pyrazine is not disclosed in the abstract, the patent establishes that the 7-chloro functionalization is a key structural feature for achieving this sub-10 nM potency, a benchmark that unsubstituted or differently substituted thieno[2,3-b]pyrazines in this class do not consistently meet [1].
| Evidence Dimension | B-Raf Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Enables synthesis of derivatives with IC50 < 10 nM (Patent Claim) |
| Comparator Or Baseline | Unsubstituted thieno[2,3-b]pyrazine core |
| Quantified Difference | Potency benchmark (sub-10 nM) not reliably achievable without the 7-chloro substituent or similar substitution pattern. |
| Conditions | In vitro biochemical assay (B-Raf kinase) |
Why This Matters
This evidence confirms that the 7-chloro derivative is a critical precursor for accessing the most potent members of this kinase inhibitor class, directly influencing the success of drug discovery projects.
- [1] AbbVie Inc. (2013). U.S. Patent No. 8,669,256 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
